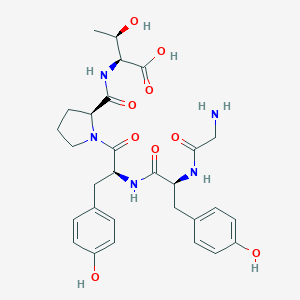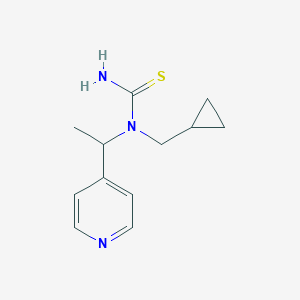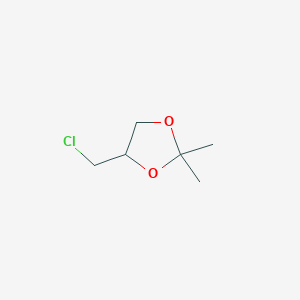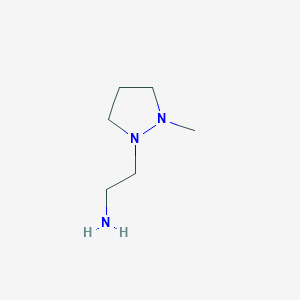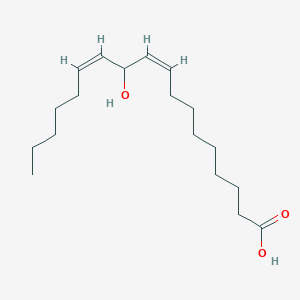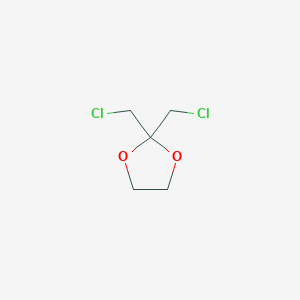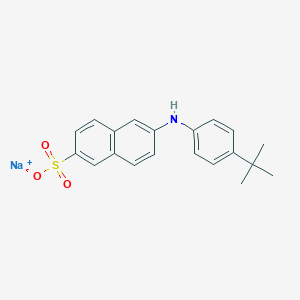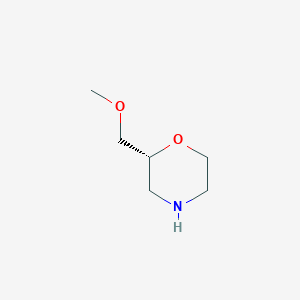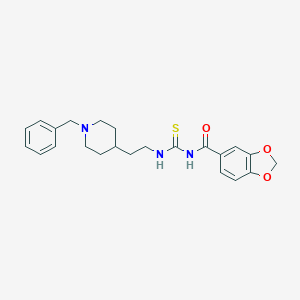![molecular formula C22H33NO5 B114801 [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate CAS No. 152504-55-7](/img/structure/B114801.png)
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate is a chemical compound with the molecular formula C22H33NO5. It is known for its unique structure, which includes a total of 61 bonds, 28 non-hydrogen bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic ketone, and 1 aliphatic secondary amine
準備方法
Synthetic Routes and Reaction Conditions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be synthesized through various methods. One common approach involves the incorporation of the compound into cellulosic polymers using the “solution casting” method or into hydrogels using the “impregnation” method . The release-rate kinetics from these systems have been studied using a closed sink kinetic model, which follows first-order kinetics .
Industrial Production Methods: In industrial settings, diisovaleryl tert-butalone is often produced by incorporating it into cellulosic polymers such as cellulose acetate, cellulose acetate butyrate, and hydroxypropyl methyl cellulose phthalate . These polymers are chosen for their ability to sustain and control the release of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in the reactions involving diisovaleryl tert-butalone include beta-cyclodextrin, which forms inclusion complexes with the compound to improve its stability and release pattern . The reaction conditions often involve the use of cellulosic polymers and hydrogels to control the release rate and sustain the compound’s activity .
Major Products Formed: The major products formed from the reactions of diisovaleryl tert-butalone depend on the specific reagents and conditions used. For example, when incorporated into cellulose acetate butyrate as a beta-cyclodextrin inclusion complex, the release pattern approximates Higuchi’s expression for a monolithic matrix system .
科学的研究の応用
In the pharmaceutical industry, it is being explored as a site-specific chemical delivery system for potential antiglaucoma treatment . The compound’s ability to sustain and control release makes it suitable for use in controlled-release formulations.
In materials science, diisovaleryl tert-butalone is incorporated into cellulosic polymers and hydrogels to create materials with specific release-rate kinetics
作用機序
The mechanism of action of diisovaleryl tert-butalone involves its incorporation into cellulosic polymers and hydrogels, which control its release rate and sustain its activity . The compound’s molecular targets and pathways are primarily related to its ability to form inclusion complexes with beta-cyclodextrin, which improves its stability and release pattern .
類似化合物との比較
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be compared to other similar compounds, such as isovaleryl sucrose esters, which have been identified as having potential antitumor effects .
List of Similar Compounds:- Isovaleryl sucrose esters
- TERT activator compound (TAC)
This compound stands out due to its unique structure and potential applications in pharmaceuticals and materials science. Its ability to form stable inclusion complexes and sustain release makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
152504-55-7 |
|---|---|
分子式 |
C22H33NO5 |
分子量 |
391.5 g/mol |
IUPAC名 |
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |
InChIキー |
AGAFCHCRTOREFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
正規SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
同義語 |
diisovaleryl tert-butalone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


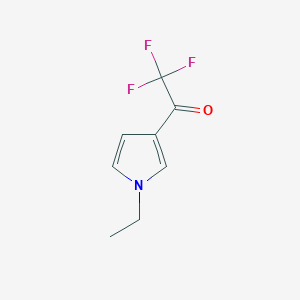
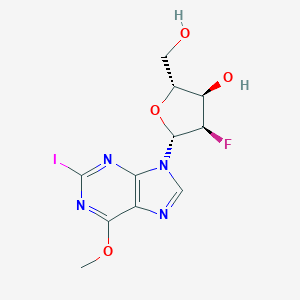
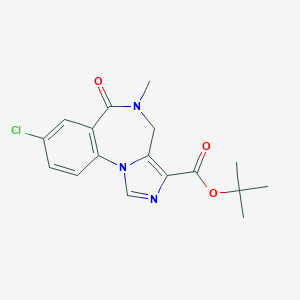
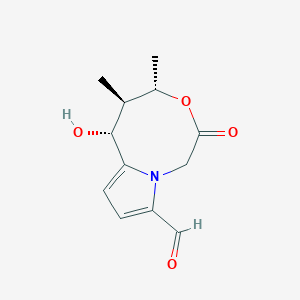
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
